Benzofuran-4-ylboronic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H7BO3 |
|---|---|
Molecular Weight |
161.95 g/mol |
IUPAC Name |
1-benzofuran-4-ylboronic acid |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,10-11H |
InChI Key |
SOFDEPODHUDWQF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=COC2=CC=C1)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Benzofuran 4 Ylboronic Acid and Its Derivatives
Precursor Synthesis Strategies for Benzofuran-4-yl Moieties
The initial phase in the synthesis of benzofuran-4-ylboronic acid is the formation of a suitable benzofuran (B130515) precursor that is either already functionalized at the C-4 position or can be selectively modified at this site.
Cyclization Reactions for Benzofuran Ring Formation
A variety of cyclization reactions are employed to construct the fundamental benzofuran ring system. These methods often start from substituted phenols and involve the formation of the furan (B31954) ring fused to the benzene (B151609) ring.
One notable method is the rhodium-catalyzed direct vinylene annulation . This approach utilizes readily available m-salicylic acid derivatives and vinylene carbonate to selectively form C4-substituted benzofurans. osaka-u.ac.jpacs.orgresearchgate.net The use of a Weinreb amide as a directing group facilitates this selective cyclization. osaka-u.ac.jpresearchgate.net
Other common strategies for benzofuran synthesis that can be adapted for C-4 substituted precursors include:
Intramolecular cyclization of o-alkenylphenols: This can be achieved through oxidative cyclization using catalysts like palladium. mdpi.com
Sonogashira coupling followed by electrophilic cyclization: This involves coupling o-iodoanisoles with terminal alkynes, followed by a cyclization step to form the benzofuran ring. organic-chemistry.org
Acid-catalyzed cyclization of acetals: Polyphosphoric acid (PPA) can catalyze the cyclization of certain acetal (B89532) substrates to form the benzofuran core. wuxiapptec.com
BCl3-induced borylative cyclization: This metal-free method can form C3-borylated benzofurans from ortho-alkoxy-substituted aryl-alkynes, which could potentially be isomerized or further functionalized. nih.gov
The choice of cyclization strategy often depends on the desired substitution pattern on the final benzofuran molecule.
Functionalization of Benzofuran Precursors at the C-4 Position
Once the benzofuran ring is formed, or if a suitable precursor is available, direct functionalization at the C-4 position is the next critical step. The inherent reactivity of the benzofuran ring often directs functionalization to the C-2 or C-3 positions, making selective C-4 functionalization a significant challenge. osaka-u.ac.jp
However, specific strategies have been developed to achieve this:
Directed Metalation: The use of a directing group can guide metallation, and subsequent electrophilic quench, to the C-4 position. For instance, a sulfoxide (B87167) group can direct magnesiation to the adjacent C-3 position, and with further manipulation, functionalization at other positions can be achieved. sci-hub.se
Rhodium-Catalyzed Vinylene Transfer: As mentioned earlier, this method directly yields C4-substituted benzofurans from m-salicylic acid derivatives, where the substitution pattern of the starting material dictates the C-4 functional group. osaka-u.ac.jpacs.orgresearchgate.net
Manipulation of Existing Functional Groups: A pre-existing functional group at a different position on the benzofuran ring can sometimes be manipulated through a series of reactions to install a group at the C-4 position.
Boron Installation Techniques at the C-4 Position
With a 4-functionalized benzofuran precursor in hand, the final step is the installation of the boronic acid or a boronic ester group at the C-4 position. This is typically achieved through transition metal-catalyzed reactions.
Transition Metal-Catalyzed Borylation Reactions
Transition metal catalysis is a powerful tool for the formation of carbon-boron bonds. acs.org These methods offer high efficiency and functional group tolerance.
The Miyaura borylation reaction is a widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters. organic-chemistry.orgresearchgate.net It typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.commdpi.com
For the synthesis of this compound, a precursor such as 4-bromobenzofuran (B139882) or 4-iodobenzofuran would be subjected to Miyaura borylation conditions.
Table 1: Key Components of the Miyaura Borylation Reaction
| Component | Role | Common Examples |
| Substrate | Source of the benzofuran scaffold | 4-Halobenzofuran (e.g., 4-bromobenzofuran) |
| Boron Reagent | Source of the boryl group | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Facilitates the cross-coupling | Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine (B1218219) ligand |
| Base | Activates the diboron reagent and/or catalyst | KOAc, K₂CO₃, Cs₂CO₃ |
| Solvent | Reaction medium | Dioxane, THF, DMF |
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the aryl boronate ester and regenerate the catalyst. organic-chemistry.org The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid.
Direct C-H borylation has emerged as a more atom-economical and efficient method for synthesizing arylboronates, as it avoids the need for pre-functionalized substrates like aryl halides. rsc.orgescholarship.org This reaction involves the direct conversion of a C-H bond to a C-B bond, typically catalyzed by iridium or rhodium complexes. rsc.orgumich.edu
For benzofuran, C-H borylation often occurs preferentially at the C-2 position due to electronic and steric factors. umich.edubeilstein-journals.org However, achieving selectivity at the C-4 position can be challenging and may require specific directing groups or catalyst systems. Research has shown that iridium-catalyzed C-H borylation of benzofuran derivatives can lead to dimesitylborylation products, though regioselectivity remains a key consideration. researchgate.netscispace.com The development of catalysts and conditions that favor borylation at the C-4 position is an active area of research.
Table 2: Comparison of Borylation Methods
| Feature | Miyaura Borylation | C-H Borylation |
| Starting Material | Pre-functionalized (e.g., halide) | Unfunctionalized C-H bond |
| Atom Economy | Lower | Higher |
| Regioselectivity | Determined by the position of the leaving group | Can be challenging to control; often directed by steric/electronic factors or directing groups |
| Catalyst | Typically Palladium | Typically Iridium or Rhodium |
The strategic combination of precursor synthesis and advanced borylation techniques is essential for the efficient and selective production of this compound, a key intermediate for further chemical exploration.
Metal-Free Borylation Strategies
In the push for more sustainable synthetic methods, metal-free borylation strategies have gained attention. nih.govrsc.orgrsc.org One such approach involves the photoinduced borylation of aryl halides, which can be applied to brominated benzofurans. nih.govrsc.org This reaction is catalyzed by an in-situ-formed donor-acceptor complex under visible light irradiation. nih.govrsc.org While this method works for various heteroaromatic bromides, its application to bromobenzofuran resulted in an acceptable but modest yield of 23%. nih.govrsc.orgrsc.org
Other metal-free systems have been explored for electron-rich heterocycles, but their effectiveness with benzofuran can be limited. For example, a method using BF₃·SMe₂ and piperidine, catalyzed by thiourea, was effective for indoles but did not yield the desired product with benzofuran under the reported conditions. acs.org These findings highlight that while metal-free strategies are promising, their application to specific heterocyclic systems like benzofuran requires careful optimization. nih.govacs.org
Strategies for Direct Introduction of Boronic Acid Functionality
Direct introduction of a boronic acid group onto a benzofuran scaffold can be achieved without initial C-H activation by a transition metal. One effective method involves the deprotonation of the benzofuran ring using a strong base, followed by trapping the resulting anion with an electrophilic boron reagent. acs.orgacs.org
In a representative procedure, a substituted ethyl benzofuran-3-carboxylate is treated with lithium diisopropylamide (LDA) at a low temperature (–78 °C). acs.orgacs.org This generates a carbanion at the C2 position, which is then quenched with trimethyl borate (B1201080). acs.orgacs.org Subsequent acidic workup hydrolyzes the borate ester to furnish the desired benzofuran-2-boronic acid derivative in excellent yield (88–98%). acs.orgacs.org This strategy allows for the site-selective introduction of the boronic acid group, creating a versatile handle for further synthetic transformations. acs.org
Derivatization and Structural Modification of this compound
Conversion to Boronic Esters (e.g., Pinacol (B44631) Boronates)
Arylboronic acids are frequently converted into corresponding boronic esters, such as pinacol boronates, for practical reasons. thieme-connect.com These esters often exhibit enhanced stability, are easier to purify via chromatography, and are less prone to dehydration reactions (trimerization to boroxines) compared to the free boronic acids. thieme-connect.com The conversion is a standard procedure in organic synthesis.
This transformation can be accomplished by directly reacting the boronic acid with an alcohol, like pinacol, often with removal of water to drive the equilibrium. As mentioned previously, some catalytic borylation methods, particularly those using iridium catalysts with bis(pinacolato)diboron (B₂pin₂), directly afford the pinacol boronate ester, bypassing the need for a separate protection step. nih.gov Suzuki's one-pot procedure is another common method where an aryl halide is converted directly to the pinacol boronate. thieme-connect.com The resulting benzofuran boronate esters are robust intermediates, ideal for use in cross-coupling reactions. nih.govthieme-connect.com
Reactivity Pathways and Mechanistic Aspects of Benzofuran 4 Ylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
The most prominent application of benzofuran-4-ylboronic acid is in palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of biaryl and heteroaryl structures. These reactions are central to the synthesis of numerous pharmaceuticals, natural products, and advanced materials. mdpi.com
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound, such as this compound, and an organic halide or triflate. mdpi.com The reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
While specific studies detailing the Suzuki-Miyaura coupling of this compound are limited, the general mechanism for heterocyclic boronic acids provides a robust framework for understanding its reactivity. The scope of the reaction is broad, allowing for the coupling of benzofuran (B130515) moieties with a wide range of aryl and heteroaryl partners. For instance, various arylboronic acids can be coupled with brominated benzofuran derivatives to yield complex biaryl structures. mdpi.com
Below is a table showcasing the scope of the Suzuki-Miyaura coupling with a benzofuran-containing substrate, demonstrating the yields achievable with different arylboronic acids.
Table 1: Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran (B12281498) with Various Arylboronic Acids mdpi.com
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid | 2-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)benzofuran | 98 |
| 2 | 4-Methylphenylboronic acid | 2-(4'-methyl-[1,1'-biphenyl]-4-yl)benzofuran | 95 |
| 3 | 4-Fluorophenylboronic acid | 2-(4'-(fluoro)-[1,1'-biphenyl]-4-yl)benzofuran | 96 |
| 4 | 4-Chlorophenylboronic acid | 2-(4'-(chloro)-[1,1'-biphenyl]-4-yl)benzofuran | 92 |
| 5 | Phenylboronic acid | 2-([1,1'-biphenyl]-4-yl)benzofuran | 97 |
| 6 | 3-Methoxyphenylboronic acid | 2-(3'-(methoxy)-[1,1'-biphenyl]-4-yl)benzofuran | 94 |
| 7 | 2-Methoxyphenylboronic acid | 2-(2'-(methoxy)-[1,1'-biphenyl]-4-yl)benzofuran | 92 |
Reaction conditions: 2-(4-Bromophenyl)benzofuran (0.05 mmol), arylboronic acid (0.08 mmol), Pd(II) complex (0.0015 mmol), K₂CO₃ (0.1 mmol), in EtOH/H₂O at 80 °C for 4 h.
Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This process requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). nih.govacs.org This boronate then reacts with the palladium(II) complex.
Two primary pathways for transmetalation have been proposed:
The Boronate Pathway: The pre-formed boronate anion displaces the halide on the palladium(II) complex.
The Oxo-Palladium Pathway: The halide on the palladium(II) complex is first replaced by a ligand from the base (e.g., hydroxide (B78521) or alkoxide), forming an organopalladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.
Kinetic and computational studies suggest that the specific pathway can be influenced by the reaction conditions and the nature of the substrates and ligands. nih.govacs.org For the reaction to proceed, a vacant coordination site on the palladium atom is crucial to facilitate the transfer of the aryl group from boron to palladium. nih.gov
The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) center (the one from the organic halide and the one from the boronic acid) couple and are eliminated from the metal center to form the new carbon-carbon bond of the biaryl product. This process regenerates the catalytically active palladium(0) species, which can then enter another catalytic cycle. For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the square planar palladium complex.
The choice of ligands and base is critical for the success of the Suzuki-Miyaura coupling, particularly with challenging substrates like heterocyclic boronic acids.
Ligands: Phosphine (B1218219) ligands are most commonly used. Electron-rich and bulky phosphine ligands generally enhance the rate of oxidative addition and reductive elimination. researchgate.net However, excessively bulky ligands can sometimes promote side reactions like protodeboronation, where the boronic acid is consumed by reaction with water. chemrxiv.orgchemrxiv.org The stability of the palladium-ligand complex is crucial, as ligand dissociation can play a role in creating the necessary vacant coordination site for transmetalation. nih.gov
Base: A base is essential for the activation of the boronic acid. nih.gov The strength and nature of the base can significantly affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The base has multiple roles, including the formation of the active boronate species and the generation of palladium(II) hydroxide/alkoxide intermediates. acs.org For nitrogen-containing heterocyclic boronic acids, the base can also play a role in preventing catalyst inhibition by deprotonating N-H groups. mit.edu
While palladium catalysis is dominant, other transition metals can also mediate the coupling of organoboron compounds. Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative, offering different reactivity and being more cost-effective. rsc.org
Copper-catalyzed reactions can be used for the cross-coupling of organoboronic esters with a variety of electrophiles, including alkynyl bromides, allyl halides, and acyl chlorides. nih.gov The mechanism is thought to involve the formation of an organocopper intermediate via transmetalation from a boron "ate" complex. This organocopper species then reacts with the electrophile. nih.gov In the context of benzofuran synthesis, copper catalysts, often in conjunction with palladium, are used in coupling-cyclization reactions. mdpi.comnih.gov For instance, copper(I) iodide is a common co-catalyst in Sonogashira couplings that lead to benzofuran formation. nih.gov There is also growing interest in purely copper-catalyzed methods for constructing benzofuran rings and for the cross-coupling of organoboranes with aryl bromides. rsc.orgorganic-chemistry.org
Suzuki-Miyaura Coupling Mechanism and Scope
Protodeboronation Processes
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is a notable side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where boronic acids are key reagents. wikipedia.orged.ac.uk The susceptibility of a given boronic acid, such as this compound, to undergo protodeboronation is highly dependent on the specific reaction conditions and the nature of the organic substituent attached to the boron atom. wikipedia.org
The mechanism of protodeboronation can vary depending on the reaction medium (acidic, basic, or neutral) and the substrate. researchgate.neted.ac.uk Generally, in aqueous media, the reaction can proceed through several pathways. ed.ac.ukacs.org The pH of the solution plays a critical role in determining the dominant mechanism by controlling the speciation of the boronic acid. ed.ac.ukacs.org
Under basic conditions, which are common for Suzuki-Miyaura cross-couplings, protodeboronation is often accelerated. ed.ac.uk This is attributed to the formation of the more reactive tetrahedral boronate anion, ArB(OH)₃⁻. ed.ac.uk The general mechanism in basic media is believed to involve the protonation of the ipso-carbon of the aryl group by a proton source (like water), leading to the cleavage of the C-B bond.
In acidic media, the protodeboronation of arylboronic acids is also well-documented and is considered to proceed via an electrophilic substitution mechanism. researchgate.netpublish.csiro.au Mechanistic studies, including those using ¹¹B NMR spectroscopy, suggest that the reaction can be promoted by Lewis acids such as AlCl₃. publish.csiro.au This may involve the initial activation of the boronic acid by coordination of the Lewis acid to an oxygen atom of the boronic acid group, making the boron atom more electrophilic and facilitating the cleavage of the C-B bond. publish.csiro.au
Kinetic studies on a range of (hetero)arylboronic acids have revealed multiple competing pathways for protodeboronation. ed.ac.ukacs.org A comprehensive kinetic model suggests at least five general pathways, including reactions involving the neutral boronic acid and the boronate anion. ed.ac.uk For some heteroaromatic boronic acids, especially those containing basic nitrogen atoms, zwitterionic intermediates can play a significant role in rapid protodeboronation, particularly around neutral pH. wikipedia.orged.ac.uk Furthermore, under conditions where both the boronic acid and its boronate form are present (around the pKa), processes like self-catalysis and disproportionation into borinic acids and boranes can also occur. ed.ac.uk
The following table summarizes different conditions and proposed mechanisms for protodeboronation.
| Condition | Proposed Mechanism/Key Species | Reference(s) |
| Basic (High pH) | Formation of reactive arylboronate anions (ArB(OH)₃⁻). | ed.ac.uk |
| Acidic | Electrophilic substitution, potentially activated by Lewis acids. | researchgate.netpublish.csiro.au |
| Neutral pH | Involvement of zwitterionic intermediates for certain heteroarylboronic acids. | wikipedia.orged.ac.uk |
| pH ≈ pKa | Self-catalysis and disproportionation reactions. | ed.ac.uk |
The stability of boronic acids, including their resistance to protodeboronation, is influenced by a combination of electronic and steric factors. researchgate.net
Electronic Effects: The electronic nature of the aryl substituent has a significant impact on the rate of protodeboronation. A comprehensive study on substituted phenylboronic acids revealed a "V-shaped" Hammett plot, indicating that both electron-donating and strongly electron-withdrawing groups can accelerate the reaction, albeit through different mechanisms. acs.org
Electron-donating groups stabilize the transition state of electrophilic attack on the ipso-carbon.
Electron-withdrawing groups can facilitate protodeboronation through a pathway involving a transient aryl anionoid intermediate. acs.org In the case of this compound, the benzofuran ring system is generally considered electron-rich, which could influence its stability. researchgate.net The fusion of the furan (B31954) and benzene (B151609) rings creates a system where the electron density at the carbon atoms can vary, affecting reactivity towards electrophiles. researchgate.net
Steric Hindrance: Steric hindrance around the boronic acid group can significantly affect its stability. researchgate.net Bulky substituents ortho to the boronic acid can hinder the approach of reagents required for protodeboronation. For instance, boronic esters derived from sterically hindered diols, such as pinanediol, are generally more stable. researchgate.net The placement of the boronic acid at the 4-position of the benzofuran ring means it is adjacent to the fused ring system, which imparts a degree of steric bulk that could influence its stability compared to a simple phenylboronic acid.
Other Factors:
Intramolecular Coordination: The presence of ortho-substituents capable of coordinating with the boron atom can enhance stability. For example, an ortho-nitro group has been reported to coordinate with boron, increasing the compound's stability against oxidation. nih.gov
Esterification: Conversion of boronic acids to boronic esters, particularly with diols like pinacol (B44631), is a common strategy to enhance stability against protodeboronation and oxidation. digitellinc.com However, the degree of protection is highly dependent on the diol used; some esters, especially those forming six-membered rings, can be even more reactive than the parent boronic acid. acs.org The stability of boronic esters is influenced by factors like chelation, conformation, and the size of the resulting heterocycle. researchgate.net
The table below outlines key factors affecting the stability of arylboronic acids.
| Factor | Effect on Stability | Reference(s) |
| Electronic Effects | Both electron-donating and strongly electron-withdrawing groups can decrease stability by accelerating protodeboronation. | acs.org |
| Steric Hindrance | Increased steric bulk around the C-B bond generally increases stability. | researchgate.netresearchgate.net |
| Intramolecular Coordination | Ortho-groups capable of coordinating with the boron atom can increase stability. | nih.gov |
| Esterification | Formation of boronic esters (e.g., with pinacol) typically increases stability, though the choice of diol is crucial. | acs.orgdigitellinc.com |
Reversible Covalent Bonding with Diols
A hallmark of boronic acids is their ability to form reversible covalent bonds with diols to create cyclic boronate esters. nih.govacs.orgresearchgate.net This reaction is dynamic and the equilibrium is sensitive to factors such as pH, the pKa of the boronic acid, and the structure of the diol. researchgate.netresearchgate.net
The interaction typically occurs with 1,2-, 1,3-, or 1,4-diols, resulting in the formation of stable 5-, 6-, or 7-membered cyclic esters, respectively. acs.orgresearchgate.net This reversible bond formation is the foundation for the use of boronic acids in various applications, including sensors for saccharides (which are rich in diol units), self-healing materials, and drug delivery systems. nih.govresearchgate.netutexas.edu
The equilibrium between the boronic acid and the boronate ester can be controlled by external stimuli, most notably pH. utexas.edumpg.de Boronate esters are generally more stable at higher pH values (e.g., pH > 7.4) and can be hydrolyzed back to the boronic acid and diol under acidic conditions (e.g., pH < 5.0). mpg.de The formation of the boronate ester enhances the Lewis acidity of the boron atom. acs.orgresearchgate.net The reaction involves an equilibrium between the neutral, sp²-hybridized trigonal planar boronic acid and the anionic, sp³-hybridized tetrahedral boronate. aablocks.com Kinetic studies have suggested that the boronate anion is significantly more reactive than the neutral boronic acid in forming esters with diols. aablocks.com
This dynamic covalent chemistry allows for the construction of complex supramolecular architectures, such as micelles, cages, and polymers, where the assembly and disassembly can be controlled by pH or the presence of competing diols. acs.orgmpg.de
Electrophilic Reactions Involving the Boronic Acid Moiety
While often used as a nucleophilic partner in cross-coupling reactions after transmetalation, the boronic acid moiety itself can be involved in electrophilic reactions. The boron atom in a boronic acid is electron-deficient, possessing a vacant p-orbital, which makes it a Lewis acid. wiley-vch.de
This electrophilic character is central to many of its reactions:
Chan-Lam Coupling: In this copper-catalyzed reaction, the aryl boronic acid reacts with N-H or O-H containing compounds to form new carbon-nitrogen or carbon-oxygen bonds. The mechanism involves the interaction of the boronic acid with the copper(II) catalyst. wikipedia.org
Electrophilic Allyl Shifts: Boronic acids can participate in electrophilic allyl shifts. wikipedia.org
Homologation Reactions: An example is the reaction with dichloromethyllithium, which converts a boronic ester into a boronate. A subsequent Lewis acid-induced rearrangement leads to the insertion of a CH₂ group into the C-B bond. wikipedia.org
C-H Borylation: While this is a method for forming boronic acids, it relies on the electrophilic nature of the boron reagent. Catalytic procedures have been developed for the amine-directed borylation of C-H bonds using electrophilic boron species. acs.org
The reactivity of the boronic acid moiety is highly dependent on its chemical environment. In this compound, the electronic properties of the benzofuran ring would modulate the Lewis acidity of the boron atom, thereby influencing its reactivity in these electrophilic transformations.
Applications of Benzofuran 4 Ylboronic Acid in Advanced Synthetic Strategies
Construction of Biaryl and Heterobiaryl Systems
The primary application of benzofuran-4-ylboronic acid in synthetic chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate is one of the most powerful and general methods for forging carbon-carbon bonds to create biaryl and heterobiaryl systems. thieme-connect.comscirp.orgresearchgate.net These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. researchgate.net
This compound serves as the organoboron component, reacting with a variety of aryl and heteroaryl halides. The reaction's success hinges on its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of the boronic acid itself. scirp.orgresearchgate.net For instance, the coupling of substituted bromobenzofurans with various arylboronic acids has been shown to proceed efficiently under microwave irradiation, demonstrating the robustness of this chemistry on the benzofuran (B130515) scaffold. researchgate.net While specific examples in top-tier literature often highlight the 2- or 3-isomers, the fundamental reactivity of the boronic acid group ensures that this compound is a competent substrate for these transformations, allowing for the synthesis of 4-arylbenzofurans.
A notable example of a related reaction is the palladium-catalyzed cascade involving a Suzuki-Miyaura coupling followed by a C-H arylation to produce acenaphthylene-fused heteroarenes. beilstein-journals.orgnih.gov In this process, a dihalonaphthalene reacts with a heteroarylboronic acid, such as a benzofuranylboronic acid, to form the complex fused system in high yields. beilstein-journals.orgnih.gov This demonstrates the potential of this compound to participate in sophisticated coupling sequences to build intricate heterobiaryl structures.
Table 1: Representative Suzuki-Miyaura Coupling with Benzofuran Boronic Acid Derivatives This table illustrates the general conditions for Suzuki coupling involving benzofuran boronic acids, which are applicable to the 4-yl isomer.
| Boronic Acid/Ester | Coupling Partner | Catalyst | Base | Conditions | Yield | Reference |
| Benzo[b]thien-2-ylboronic acid | Br-SQ-Br | Pd(PPh₃)₄ | Na₂CO₃ | 60 °C, 15 h | - | nih.gov |
| Phenylboronic acid | Ethyl 5-bromobenzofuran-2-carboxylate | Pd(II)-complex | Cs₂CO₃ | Microwave, 150 °C | 93% | researchgate.net |
| 2-Benzofuranylboronic acid | 1,8-Diiodonaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane, 100 °C | 86% | beilstein-journals.org |
Synthesis of Complex Organic Molecules
This compound is a key building block for the assembly of complex organic molecules, including natural products and their analogues. smolecule.comrsc.org The benzofuran ring system is a privileged structure found in numerous biologically active compounds. rsc.orgacs.orgresearchgate.net The ability to introduce this scaffold regioselectively via the 4-boronic acid derivative is a significant advantage in multistep synthesis.
Research on the total synthesis of natural products containing benzofuran rings has increased substantially, driven by their potent biological activities. rsc.org Synthetic strategies often rely on the installation of the benzofuran core at a key step. rsc.org this compound, through Suzuki-Miyaura coupling, allows for its direct incorporation into a larger molecular framework, which can then be further elaborated. This approach is valuable for creating analogues of natural products for structure-activity relationship studies. For example, the synthesis of substituted pyridines has been achieved by remodeling the benzofuran skeleton, showcasing the versatility of this heterocycle in accessing other complex structures. nih.gov
Role as a Building Block in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes or drug leads. acs.orgnih.gov The strategy relies on using a set of versatile building blocks that can be combined through various reaction pathways to create a wide range of molecular skeletons. acs.orgresearchgate.net
This compound is an ideal building block for DOS. escholarship.org Its defined regiochemistry allows for controlled diversification around the benzofuran core. By pairing it with a diverse set of aryl or heteroaryl halides in Suzuki coupling reactions, a library of 4-arylbenzofurans with varied steric and electronic properties can be rapidly assembled. acs.org This approach has been used to prepare libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds, resulting in lead-like compounds with potential biological activities. acs.orgacs.org The use of building blocks like this compound is central to achieving the skeletal and substitutional diversity that is the hallmark of DOS. nih.gov
Precursor for Advanced Materials and Ligands
The development of chiral ligands is fundamental to the field of asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. nih.gov While C2-symmetric ligands have historically dominated the field, there is growing interest in ligands that are electronically and sterically nonsymmetrical. nih.gov Benzofuran-based structures can be incorporated into ligand design to influence the catalytic environment. ontosight.ai
This compound can serve as a precursor for such specialized ligands. ontosight.ainih.gov The benzofuran moiety can be functionalized and elaborated into a larger ligand structure that coordinates to a metal center. The specific placement of the benzofuran at the 4-position can create a unique chiral pocket around the catalyst, potentially leading to high enantioselectivity in reactions like hydrogenations, cyclopropanations, or allylic substitutions. nih.gov For example, chiral phosphine-olefin bidentate ligands have shown great success in rhodium-catalyzed asymmetric additions of aryl boronic acids. organic-chemistry.org Synthesizing analogues of these ligands incorporating a benzofuran-4-yl group represents a promising strategy for developing new, effective catalysts.
Organic π-conjugated materials are at the forefront of next-generation optoelectronics, finding use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. nih.govacs.org The benzofuran scaffold is an important component in the synthesis of these functional materials. cymitquimica.com
The pinacol (B44631) ester of this compound, 2-(benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is explicitly identified as a building block for small molecule semiconductors and an intermediate for optoelectronic materials. chemscene.com This highlights its role as a precursor for constructing larger conjugated systems. For instance, benzofuran-2-ylboronic acid has been used to synthesize novel squaraine (SQ) dyes with a donor-acceptor-donor (D-A-D) structure for use in OFETs. nih.govacs.org These materials exhibit semiconductor behavior, and their properties can be tuned by modifying the chemical structure. nih.gov this compound can be similarly employed in Suzuki couplings to create novel phosphorescent iridium complexes or other conjugated polymers for OLED applications, where the benzofuran unit can influence the electronic properties and emission characteristics of the final device. google.comresearchgate.net
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Role of this compound | Potential Final Product | Reference |
| Organic Field-Effect Transistors (OFETs) | Precursor for D-A-D type small molecules | Squaraine-benzofuran dyes | nih.govacs.org |
| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or host materials | Phosphorescent Iridium(III) complexes | google.comresearchgate.net |
| Small Molecule Semiconductors | Synthetic building block | Conjugated organic materials | cymitquimica.comchemscene.com |
Integration into Multicomponent Reactions and Cascade Processes
Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade (or tandem) reactions, which involve two or more sequential transformations in one pot, are powerful tools for achieving these goals. nih.govmdpi.comresearchgate.net
Boronic acids are frequently employed as key components in these advanced synthetic strategies. mdpi.com this compound is a suitable substrate for integration into such processes. A prime example is the palladium-catalyzed cascade reaction that combines a Suzuki-Miyaura coupling with an intramolecular C-H arylation. beilstein-journals.orgnih.gov This one-pot process allows for the rapid construction of complex polycyclic aromatic systems from simple starting materials like a dihaloarene and a heteroarylboronic acid. beilstein-journals.orgnih.gov The ability to use benzofuran boronic acids in this sequence demonstrates their utility in building molecular complexity quickly and efficiently. beilstein-journals.org Similarly, the development of MCRs involving arylboronic acids, aldehydes, and other components opens the possibility of incorporating the benzofuran-4-yl moiety into diverse molecular scaffolds in a single, efficient step. mdpi.comlookchem.com
Theoretical and Computational Investigations of Benzofuran 4 Ylboronic Acid Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of benzofuran-based compounds. researchgate.net These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
In studies of related benzofuran (B130515) derivatives, the HOMO and LUMO are typically found to be delocalized across the conjugated π-system of the benzofuran framework. nih.gov For instance, in vinyl-substituted benzofurans, both frontier orbitals are spread across the entire conjugated structure. nih.govacs.org The introduction of different functional groups, such as a nitrile or an additional furan (B31954) ring, systematically alters the HOMO and LUMO energy levels. nih.govacs.org Adding a nitrile group tends to lower both HOMO and LUMO energies, whereas extending conjugation with a furan ring can destabilize the HOMO level. nih.govacs.org
Table 1: Representative HOMO/LUMO Energies and Bandgaps for Substituted Benzofuran Derivatives Data adapted from related benzofuran systems to illustrate electronic principles.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| (E)-2-(2-(benzofuran-2-yl)vinyl)benzonitrile | -5.99 | -2.23 | 3.76 | nih.govacs.org |
| (E)-2-(benzofuran-2-yl)-3-phenylacrylonitrile | -6.34 | -2.87 | 3.48 | nih.govacs.org |
| (E)-2-(2-(furan-2-yl)vinyl)benzofuran | -5.75 | -2.27 | 3.48 | nih.govacs.org |
This interactive table showcases how different substituents on the benzofuran core modify the electronic properties.
An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. youtube.com For benzofuran-4-ylboronic acid, the ESP map would show a negative potential (typically colored red) around the oxygen atoms of the boronic acid group and the furan oxygen, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydroxyl protons and the boron atom, identifying them as electrophilic and Lewis acidic sites, respectively. researchgate.net The aromatic rings would show a nuanced potential distribution based on the electron-withdrawing or donating nature of the attached groups. researchgate.net This mapping is critical for predicting how the molecule will interact with other reagents, catalysts, or biological receptors. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational studies are vital for mapping the intricate pathways of chemical reactions, identifying transition states, and calculating energy barriers. This provides a mechanistic understanding that is often difficult to obtain through experimental means alone.
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov The mechanism involves a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination.
Computational analysis of related boronic acid couplings helps to elucidate the structures and energies of the transition states in this cycle. For example, in the nickel-catalyzed cross-coupling of fluorobenzofurans with arylboronic acids, computational models can distinguish between different possible mechanistic pathways, such as those involving direct oxidative addition versus other intermediates. beilstein-journals.org Similarly, studies on the protodeboronation (cleavage of the C-B bond by a proton source), a common side reaction, have identified distinct transition states. One mechanism involves a single water molecule in a one-step process, while another involves two water molecules in a six-membered ring transition state. rsc.orgljmu.ac.uk These analyses are crucial for optimizing reaction conditions to favor the desired cross-coupling product over undesired side reactions.
The feasibility and rate of a reaction are governed by its energy profile, specifically the activation energy barrier of the rate-determining step. Computational chemistry provides quantitative estimates of these barriers.
A combined experimental and computational study on the protodeboronation of boronic acids revealed that the free energy barrier for a water-mediated process is prohibitively high (e.g., 47.0 kcal/mol for a single-water mechanism with phenylboronic acid). rsc.org However, the study proposed a solid-state mechanism where the crystal lattice pre-organizes the boronic acid molecules for reaction. rsc.orgljmu.ac.uk In this scenario, the entropic penalty is greatly reduced, and the calculated enthalpic barrier (e.g., 34.1 kcal/mol) becomes consistent with the slow degradation observed upon storage. rsc.orgljmu.ac.uk This highlights how computational energetics can uncover unexpected reaction pathways. The energy barrier for racemization in atropisomers, which can be formed in certain cross-coupling reactions, is another critical energetic parameter that can be computationally predicted. acs.org
Table 2: Calculated Energy Barriers for Phenylboronic Acid Protodeboronation Data from a general study on boronic acids, applicable to the benzofuran-4-yl isomer.
| Proposed Mechanism | Activation Enthalpy (Hact, kcal/mol) | Aqueous Free Energy Barrier (ΔG‡, kcal/mol) | Source |
| Single Water Molecule (TS1) | 34.0 | 47.0 | rsc.orgljmu.ac.uk |
| Two Water Molecules (TS2) | 19.8 | 50.3 | rsc.orgljmu.ac.uk |
| Boronic Acid Mediated (TS3) | 34.1 | >50 | rsc.orgljmu.ac.uk |
This interactive table compares the calculated energy barriers for different proposed mechanisms of a key side reaction.
Advanced Spectroscopic Characterization for Structural Elucidation of Benzofuran 4 Ylboronic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of benzofuran-4-ylboronic acid derivatives, offering detailed insights into the molecular framework. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra allows for the precise mapping of the proton and carbon environments and provides direct evidence for the presence and nature of the boronic acid functional group.
¹H NMR Spectroscopy is used to identify the number and connectivity of protons in the molecule. For a derivative like a (1-benzofuran-4-yl)boronic acid, the aromatic protons on the benzofuran (B130515) core would exhibit characteristic chemical shifts and coupling patterns. sigmaaldrich.com The protons on the furan (B31954) ring (at positions 2 and 3) and the benzene (B151609) ring (at positions 5, 6, and 7) would appear as distinct signals. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbons in the benzofuran ring are influenced by the electronegativity of the oxygen atom and the substitution pattern. The carbon atom directly attached to the boron atom (C-4) would show a characteristic chemical shift. For comparison, in other benzofuran derivatives, carbon signals have been extensively assigned. diva-portal.org For instance, in some benzofuran derivatives, the carbon atoms of the benzofuran ring show resonances in the range of δ 100-160 ppm. rsc.org
¹¹B NMR Spectroscopy is particularly diagnostic for confirming the presence and electronic environment of the boron atom. Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum. The chemical shift of this signal can provide information about the coordination state and geometry of the boron atom. For example, a study on various boronic acid MIDA esters, which are precursors to boronic acids, showed ¹¹B NMR signals around δ 10-12 ppm. acs.org The interaction of the boronic acid with other molecules, such as diols, can lead to significant changes in the ¹¹B chemical shift, reflecting the formation of boronate esters. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Benzofuran Derivatives (as illustrative examples)
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 8-(Furan-2-yl)quinoline | CDCl₃ | 9.00 (dd, J = 4.0, 2.0 Hz, 1H), 8.24 (dd, J = 7.5, 1.5 Hz, 1H), 8.16 (dd, J = 8.5, 2.0 Hz, 1H), 7.81 (d, J = 3.5 Hz, 1H), 7.71 (dd, J = 8.0, 1.5 Hz, 1H), 7.60–7.75 (m, 2H), 7.43 (dd, J = 8.0, 4.0 Hz, 1H), 6.61 (dd, J = 3.5, 2.0 Hz, 1H) | 151.3, 149.9, 144.3, 141.9, 136.4, 128.9, 128.6, 127.0, 126.4, 126.0, 121.0, 113.0, 112.1 |
| (E)-3-(Benzofuran-2-yl)acrylaldehyde | CDCl₃ | 9.65 (d, J = 7.6 Hz, 1H), 7.47 - 7.52 (m, 2H), 7.33 - 7.40 (m, 3H), 6.64 (dd, J = 7.6, 16.0 Hz, 1H) | 193.3, 151.0, 132.9, 132.3, 129.8, 128.9, 125.6 |
Note: This table provides data for related benzofuran structures to illustrate typical chemical shift ranges. Data for this compound is not explicitly available in the cited literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₇BO₃), HRMS would provide a highly precise mass measurement of the molecular ion, which can be used to confirm its chemical formula. sigmaaldrich.com In the analysis of benzofuran derivatives, HRMS is routinely used to verify the successful synthesis of target compounds. diva-portal.orgnih.gov For instance, in the characterization of various benzofuran derivatives, the calculated exact mass for the molecular ion is compared with the experimentally found value, with a very small mass error confirming the elemental composition. diva-portal.orgnih.gov
Table 2: Illustrative HRMS Data for Benzofuran Derivatives
| Compound | Formula | Ion | Calculated m/z | Found m/z |
| (E)-3-([1,1'-Biphenyl]-4-yl)acrylaldehyde | C₁₅H₁₂O | [M+H]⁺ | 209.0966 | 209.0971 |
| (E)-3-(4-Bromophenyl)acrylaldehyde | C₉H₇BrO | [M+H]⁺ | 210.9759 | 210.9763 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For a derivative of this compound that forms suitable single crystals, this technique can determine bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. acs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.
B-O stretching: A strong absorption band typically appears in the 1310-1380 cm⁻¹ region.
C=C stretching: Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.
C-O-C stretching: The stretching of the ether linkage in the furan ring would also give rise to characteristic bands.
C-H stretching and bending: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.
While a specific IR spectrum for this compound is not provided in the search results, the IR spectra of other benzofuran derivatives and boronic acids consistently show these characteristic bands, allowing for the confirmation of the presence of these functional groups. researchgate.net
Future Research Directions and Emerging Paradigms in Benzofuran 4 Ylboronic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of new and sustainable methods for synthesizing benzofuran-4-ylboronic acid and its derivatives is a key area of future research. Traditional methods often rely on multi-step procedures that can be inefficient and generate significant waste. sioc-journal.cn Current research is focused on creating more direct and environmentally friendly pathways.
One promising approach involves the use of microwave-assisted organic synthesis (MAOS) under solventless phase-transfer catalytic (PTC) conditions. researchgate.net This method offers several advantages, including shorter reaction times, higher yields, and a reduction in the use of volatile organic solvents. researchgate.net For example, the condensation of salicylaldehyde (B1680747) derivatives with chloroacetic acid esters under these conditions provides a direct route to benzofuran (B130515) scaffolds. researchgate.net
Another area of interest is the development of one-pot syntheses. For instance, a concise and highly efficient synthetic pathway for 2-substituted methyl benzo[b]furan-3-carboxylates has been developed that avoids the use of transition metal catalysts. researchgate.net Such methods are not only more cost-effective but also reduce the risk of metal contamination in the final products. Further research in this area could lead to even more streamlined and sustainable syntheses of this compound and its derivatives.
A significant challenge in the synthesis of benzofuran boronic acids is achieving regioselectivity. Future work will likely focus on developing methods that allow for the precise installation of the boronic acid group at the 4-position of the benzofuran ring, potentially through novel catalytic systems or the use of specific directing groups. thieme-connect.com
Exploration of New Catalytic Systems for Cross-Coupling and Functionalization
This compound is a versatile substrate for cross-coupling reactions, most notably the Suzuki-Miyaura reaction. cymitquimica.com The development of new and more efficient catalytic systems for these reactions is a major focus of ongoing research. While palladium-based catalysts are widely used, there is a growing interest in exploring the use of other transition metals, such as nickel and copper. beilstein-journals.orgresearchgate.net
Nickel-catalyzed cross-coupling reactions have shown promise for the arylation of benzofurans. beilstein-journals.orgbeilstein-journals.org For example, nickel catalysts have been successfully employed in the coupling of 2-fluorobenzofurans with arylboronic acids, demonstrating the potential for C-F bond activation. beilstein-journals.orgbeilstein-journals.org These reactions can be optimized by adjusting the catalyst loading, the choice of base, and the solvent system. beilstein-journals.orgbeilstein-journals.org
Copper catalysis is another area of active investigation, particularly for Chan-Lam cross-coupling reactions, which allow for the formation of aryl carbon-heteroatom bonds. researchgate.net The development of novel copper complexes, including those incorporating benzofuran moieties, could lead to more efficient and versatile coupling reactions. researchgate.net A key advantage of copper catalysis is the potential for using water as a solvent, which aligns with the principles of green chemistry. researchgate.net
Future research will likely focus on the development of catalysts with higher turnover numbers and turnover frequencies, as well as catalysts that are more resistant to deactivation. The use of supported catalysts, such as palladium on carbon, is also being explored as a means of facilitating catalyst recovery and reuse. thieme-connect.com
Asymmetric Synthesis Applications
The development of asymmetric methods for the synthesis of chiral benzofuran derivatives is a rapidly growing area of research. rsc.org Chiral benzofurans are important targets due to their prevalence in biologically active natural products and pharmaceuticals. acs.org
One approach to asymmetric synthesis involves the use of chiral catalysts. For example, chiral BINOL-derived catalysts have been used in the Petasis reaction to synthesize chiral alkylaminophenols with good enantioselectivities. mdpi.com Another strategy employs chiral auxiliaries, such as N-t-butanesulfinamide, to control the stereochemical outcome of reactions. mdpi.com
The asymmetric synthesis of complex benzofuran-containing molecules has also been achieved through multi-step sequences that employ chiral reducing agents, such as Corey's (S)-Me-CBS-oxazaborolidine reagent, to establish key stereocenters. rsc.org This can be followed by reactions such as the Mitsunobu reaction and intramolecular Heck reactions to construct the final tricyclic core. rsc.org
Future research in this area will likely focus on the development of more efficient and highly enantioselective catalytic systems for the synthesis of a wider range of chiral benzofuran derivatives. The use of boronic esters in asymmetric synthesis is also a promising area, as they can be used to generate chiral α-chloro boronic esters with high diastereomeric purity. iupac.org
Expanding the Scope in Complex Molecular Architecture Construction
This compound and its derivatives are valuable building blocks for the construction of complex molecular architectures. acs.org They can be used in a variety of reactions to introduce the benzofuran moiety into larger molecules, including natural products, pharmaceuticals, and materials.
One powerful application is in the synthesis of libraries of compounds for drug discovery. acs.org By using a diversity-oriented synthesis approach, it is possible to generate a wide range of benzofuran-based compounds with varying physicochemical properties. acs.org This can be achieved by using a variety of building blocks, including different salicylaldehydes, aryl boronic acids, and amines. acs.org
This compound can also be used in the total synthesis of natural products. For example, it has been used as a key building block in the synthesis of furostifoline, a furo[3,2-a]carbazole alkaloid. thieme-connect.com The synthesis involved a Suzuki coupling reaction between a benzofuran boronic acid and a bromonitrobenzene, followed by a nitrene-mediated cyclization. thieme-connect.com
Future research in this area will likely focus on the development of new and more efficient methods for incorporating the benzofuran moiety into complex molecules. This could include the use of new cross-coupling reactions, as well as the development of novel multi-component reactions.
Advanced Computational Approaches for Predictive Chemistry
Advanced computational approaches are playing an increasingly important role in the study of this compound and its chemistry. nih.gov Density functional theory (DFT) calculations, for example, can be used to investigate the electronic structure and reactivity of these molecules. researchgate.net This information can be used to predict the outcome of reactions and to design new and more efficient synthetic routes.
Computational methods can also be used to study the properties of benzofuran-based materials. For example, DFT calculations have been used to investigate the HOMO and LUMO energy levels of benzofuran derivatives, which is important for their application in organic light-emitting diodes (OLEDs). researchgate.net
Molecular docking studies can be used to predict the binding of benzofuran-based compounds to biological targets, such as enzymes. nih.gov This information can be used to design new drugs with improved potency and selectivity. nih.gov For instance, computational studies have been used to design benzofuran hybrids as dual inhibitors of PI3K and VEGFR2, which are important targets in cancer therapy. nih.gov
Future research in this area will likely focus on the development of more accurate and efficient computational methods for studying the chemistry of this compound. This could include the use of machine learning and artificial intelligence to predict the properties and reactivity of these molecules.
Q & A
Basic: What synthetic routes are commonly employed for Benzofuran-4-ylboronic acid, and what methodological considerations are critical?
This compound is typically synthesized via direct borylation of halogenated benzofuran derivatives (e.g., bromo- or iodo-substituted benzofurans) using palladium-catalyzed Miyaura borylation. Key steps include:
- Substrate preparation : Ensure halogenated benzofuran precursors are anhydrous and free of deactivating substituents.
- Catalytic system : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos in a 1:2 Pd:ligand ratio .
- Reaction conditions : Conduct under inert atmosphere (N₂/Ar) in THF or dioxane at 80–100°C for 12–24 hours.
Critical considerations : - Monitor boronate ester intermediates via TLC (Rf ~0.3 in hexane:EtOAc 3:1).
- Purify via column chromatography (silica gel, gradient elution) to remove Pd residues .
Advanced: How can competing side reactions (e.g., protodeboronation) be minimized during Suzuki-Miyaura coupling with this compound?
Protodeboronation is a major challenge due to the electron-rich benzofuran ring. Mitigation strategies include:
- Base optimization : Use Cs₂CO₃ instead of Na₂CO₃ to stabilize the boronate intermediate .
- Solvent effects : Employ mixed solvents (e.g., DME:H₂O 4:1) to enhance solubility and reduce hydrolysis .
- Additives : Introduce 1–5 mol% of 1,4-benzoquinone to scavenge free radicals that promote decomposition .
Validation : Monitor reaction progress via ¹¹B NMR to track boronic acid integrity .
Basic: What analytical techniques are recommended for characterizing this compound purity and structure?
Advanced: How do steric and electronic effects of the benzofuran ring influence cross-coupling efficiency?
The 4-boronic acid substituent on benzofuran exhibits moderate steric hindrance but enhanced electron density due to the fused oxygen heterocycle. This results in:
- Slower oxidative addition : Requires electron-deficient aryl halide partners (e.g., 4-nitroaryl bromides) to balance reactivity .
- Accelerated transmetallation : The electron-rich boronate forms stable Pd intermediates, favoring coupling at 50–60°C instead of higher temperatures .
Case study : Coupling with 2-bromopyridine achieves 85% yield vs. 45% for 2-bromonaphthalene due to electronic mismatches .
Basic: What storage and handling protocols are essential for maintaining this compound stability?
- Storage : Store at 0–6°C under inert gas (Ar) in sealed amber vials to prevent moisture uptake and oxidation .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions; pre-dry solvents (e.g., molecular sieves for THF) .
- Stability assessment : Conduct monthly FT-IR checks for B-O bond degradation (loss of peak at 1340 cm⁻¹) .
Advanced: How can contradictory data on reaction yields be systematically addressed in methodology optimization?
Contradictions often arise from subtle variations in:
- Catalyst lot variability : Pre-screen Pd catalysts via ICP-MS for trace metal contaminants .
- Substrate purity : Use GC or HPLC to verify halogenated precursor purity (>99%) before borylation .
- Statistical design : Apply a Box-Behnken model to optimize temperature, catalyst loading, and solvent ratio simultaneously .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Target synthesis : Key intermediate for:
Advanced: What strategies resolve low solubility issues in aqueous-phase reactions involving this compound?
- Co-solvent systems : Use 10–20% DMSO in H₂O to enhance solubility without destabilizing Pd catalysts .
- Micellar catalysis : Employ TPGS-750-M surfactant to form nanomicelles, improving interfacial reactivity .
- Derivatization : Temporarily convert to the pinacol ester (soluble in EtOH/H₂O) and hydrolyze post-reaction .
Basic: How is the boronic acid functionality confirmed post-synthesis?
- Colorimetric assays : Use Alizarin Red S (ARS) at pH 8.5; a color shift from yellow to pink indicates B-O bond presence .
- ²D NMR : ¹H-¹¹B HMBC correlations confirm boron connectivity to the aromatic ring .
Advanced: What computational tools predict the reactivity of this compound in novel reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
